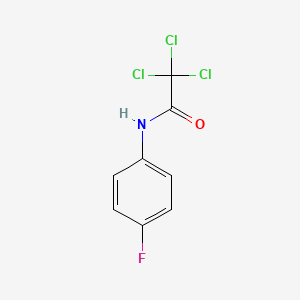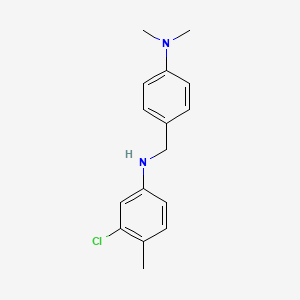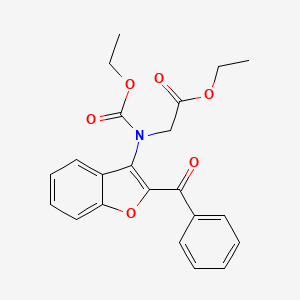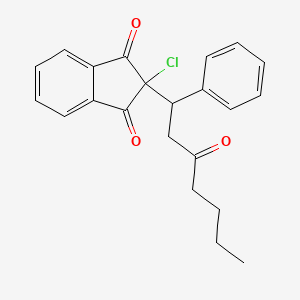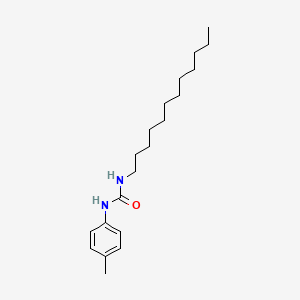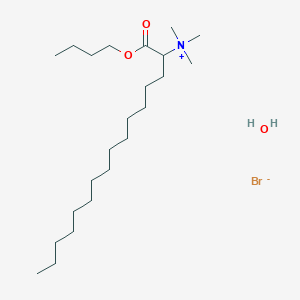
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane is a chemical compound with the molecular formula C12H16F4Si and a molecular weight of 264.341 g/mol It is characterized by the presence of a butyl group, two methyl groups, and a tetrafluorophenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane typically involves the reaction of 2,3,5,6-tetrafluorophenylsilane with butyl lithium and dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alkoxides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Can yield substituted phenylsilanes.
Oxidation Reactions: Can produce silanols or siloxanes.
Reduction Reactions: Can result in different silanes with modified substituents.
Wissenschaftliche Forschungsanwendungen
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty materials, such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, such as oxygen and carbon, which allows it to participate in a wide range of chemical reactions. The tetrafluorophenyl group can also influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane include:
- Dimethyl(2,3,5,6-tetrafluorophenyl)silane
- Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane
- Bis(2,3,5,6-tetrafluorophenyl)dimethylsilane
- (2,3,5,6-tetrafluorophenyl)trimethylsilane
Uniqueness
This compound is unique due to the combination of its butyl, dimethyl, and tetrafluorophenyl groups attached to the silicon atom. This unique structure imparts specific chemical properties, such as increased stability and reactivity, which make it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16F4Si |
|---|---|
Molekulargewicht |
264.33 g/mol |
IUPAC-Name |
butyl-dimethyl-(2,3,5,6-tetrafluorophenyl)silane |
InChI |
InChI=1S/C12H16F4Si/c1-4-5-6-17(2,3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
AISJNGNGUKUXHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(C)C1=C(C(=CC(=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




